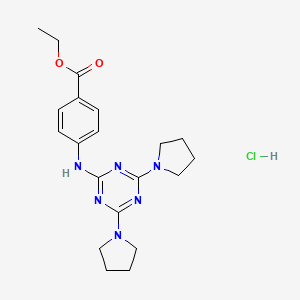

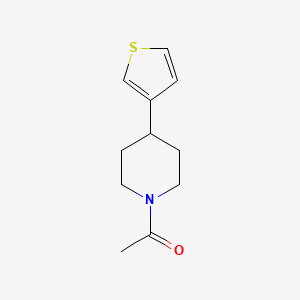

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

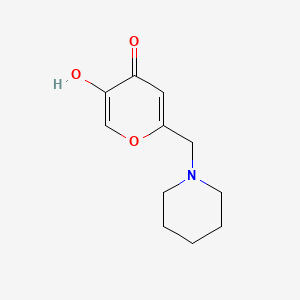

“1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of “{1-[(thiophen-3-yl)methyl]piperidin-4-yl}methanol” is 211.33 .Wissenschaftliche Forschungsanwendungen

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone have been identified as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to its active form, cortisol. Inhibiting 11β-HSD1 can help treat metabolic disorders such as type 2 diabetes, obesity, and associated conditions like insulin resistance, hypertension, and cardiovascular diseases.

Therapeutic Compounds for CNS Disorders

The structural framework of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone provides a base for developing therapeutic compounds that can potentially treat central nervous system (CNS) disorders. These include conditions such as mild cognitive impairment, early dementia, and Alzheimer’s disease .

Reactant for Synthesis of Photoreactive Probes

This compound serves as a reactant in the synthesis of photoreactive probes. These probes are crucial for studying the binding sites of noncompetitive GABA receptor antagonists . Such research can lead to the development of new drugs that target these receptors, which are important in various neurological conditions.

Development of Photoactive Compounds

1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone: is used in the creation of photoactive compounds, such as a-mannosides and mannosyl peptides . These compounds have applications in biochemistry and cell biology, particularly in the study of carbohydrate-mediated interactions.

Inactivators of Human Cytochrome P450 2B6

The compound is also involved in the synthesis of inactivators of human cytochrome P450 2B6 . This enzyme is responsible for metabolizing various drugs, and its inhibition can be useful in understanding drug interactions and detoxification processes.

Synthesis of Tyrosinase Inhibitors

Research has shown that derivatives of thiophene compounds, which share a similar structure to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone , act as potent inhibitors of tyrosinase . Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after for cosmetic applications and treatments of hyperpigmentation disorders.

Wirkmechanismus

While the specific mechanism of action for “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is not available, similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further structural modifications and pharmacological studies related to enzyme inhibitors . Additionally, these compounds could be explored for their potential in the development of new drugs .

Eigenschaften

IUPAC Name |

1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-9(13)12-5-2-10(3-6-12)11-4-7-14-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNSEYJWMUGSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)